N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide” is a chemical compound with the molecular formula C24H23N3O5 . The average mass of this compound is 433.457 Da and its monoisotopic mass is 433.163757 Da .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a benzofuran, a piperidine ring, and an acetamide group .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . It has 8 hydrogen bond acceptors and 1 hydrogen bond donor . It also has 5 freely rotating bonds . The polar surface area of this compound is 92 Å2 .Wissenschaftliche Forschungsanwendungen
Novel Spiropiperidines as Sigma-Receptor Ligands
Research into spiropiperidines, including compounds related to N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide, has demonstrated their potential as highly potent and subtype selective σ-receptor ligands. These compounds, such as spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines], show significant affinity for σ1- and σ2-receptors, explored through systematic variations of substituents to enhance σ1-receptor affinity. This research suggests potential applications in neurological and psychiatric disorders where σ-receptors are implicated (Maier & Wünsch, 2002).
Orexin Receptor Antagonism for Insomnia Treatment
Compounds structurally related to this compound, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), have been studied for their role as novel orexin 1 and 2 receptor antagonists. These studies focus on their metabolism and disposition in humans, with findings supporting their development for treating insomnia. The comprehensive metabolic profiling of these compounds provides insights into their biotransformation and elimination pathways, crucial for their therapeutic application (Renzulli et al., 2011).
Anti-inflammatory and Analgesic Agents from Benzofuran Derivatives
Research into benzofuran derivatives has led to the synthesis of novel compounds with significant anti-inflammatory and analgesic properties. These compounds, derived from visnaginone and khellinone, demonstrate the potential of benzofuran scaffolds for developing new therapeutic agents. Their pharmacological evaluation as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors reveals their potential for treating conditions requiring anti-inflammatory and analgesic interventions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Palladium-Catalyzed Synthesis for Medicinal Chemistry
The application of palladium-catalyzed C-H functionalization techniques in the synthesis of complex organic compounds, including those related to this compound, highlights the importance of these methodologies in medicinal chemistry. These synthetic strategies facilitate the construction of complex molecular architectures, enabling the exploration of new therapeutic agents (Magano, Kiser, Shine, & Chen, 2014).
Kappa-Opioid Receptor Antagonism
Compounds structurally akin to this compound have been evaluated for their potential as κ-opioid receptor antagonists. This research sheds light on their pharmacological characterization, revealing their high affinity and selectivity for κ-opioid receptors, and suggests their utility in treating depression and addiction disorders. These findings underscore the therapeutic potential of targeting κ-opioid receptors in the development of new treatments (Grimwood et al., 2011).
Eigenschaften
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-ethoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-2-24-13-18(22)20-12-14-7-9-21(10-8-14)19(23)17-11-15-5-3-4-6-16(15)25-17/h3-6,11,14H,2,7-10,12-13H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHVQTVRHVGZRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.